molecular formula C28H26N8 B2793846 1,2-Bis(1H-benzotriazol-1-yl)-1,2-bis(3-methylanilino)ethane CAS No. 151257-58-8

1,2-Bis(1H-benzotriazol-1-yl)-1,2-bis(3-methylanilino)ethane

Cat. No. B2793846
M. Wt: 474.572
InChI Key: FDLQSOPQWQJNGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Bis(1H-benzotriazol-1-yl)-1,2-bis(3-methylanilino)ethane, also known as UV-360 or Cyasorb UV-360, is a widely used ultraviolet (UV) absorber in various industries such as plastics, coatings, and textiles. It is a highly effective UV absorber that can protect materials from UV radiation-induced degradation and discoloration.

Mechanism Of Action

1,2-Bis(1H-benzotriazol-1-yl)-1,2-bis(3-methylanilino)ethane works by absorbing UV radiation and converting it into heat, which is then dissipated into the surrounding environment. This prevents the UV radiation from reaching the underlying material and causing damage. 1,2-Bis(1H-benzotriazol-1-yl)-1,2-bis(3-methylanilino)ethane has a broad absorption spectrum that covers both UVA and UVB radiation, making it an effective UV absorber.

Biochemical And Physiological Effects

1,2-Bis(1H-benzotriazol-1-yl)-1,2-bis(3-methylanilino)ethane has been found to have low toxicity and is not expected to cause any significant health effects. However, further studies are needed to fully understand its potential effects on human health and the environment.

Advantages And Limitations For Lab Experiments

1,2-Bis(1H-benzotriazol-1-yl)-1,2-bis(3-methylanilino)ethane has several advantages for lab experiments, including its high UV absorption efficiency, broad absorption spectrum, and compatibility with various materials. However, its high cost and limited solubility in some solvents may limit its use in certain applications.

Future Directions

There are several future directions for 1,2-Bis(1H-benzotriazol-1-yl)-1,2-bis(3-methylanilino)ethane research, including the development of more efficient and cost-effective synthesis methods, the investigation of its potential health and environmental effects, and the exploration of new applications in emerging industries such as renewable energy and biotechnology. Additionally, the combination of 1,2-Bis(1H-benzotriazol-1-yl)-1,2-bis(3-methylanilino)ethane with other UV absorbers and stabilizers may lead to the development of more effective and versatile UV protection solutions.

Synthesis Methods

The synthesis of 1,2-Bis(1H-benzotriazol-1-yl)-1,2-bis(3-methylanilino)ethane involves the reaction of 3-methylaniline with 1H-benzotriazole-1-carboxaldehyde in the presence of a catalyst such as acetic acid. The resulting product is then reacted with 1,2-dibromoethane to obtain 1,2-Bis(1H-benzotriazol-1-yl)-1,2-bis(3-methylanilino)ethane. This method has been optimized to achieve high yield and purity of 1,2-Bis(1H-benzotriazol-1-yl)-1,2-bis(3-methylanilino)ethane.

Scientific Research Applications

1,2-Bis(1H-benzotriazol-1-yl)-1,2-bis(3-methylanilino)ethane has been extensively studied for its UV absorption properties and its potential applications in various industries. In the plastics industry, 1,2-Bis(1H-benzotriazol-1-yl)-1,2-bis(3-methylanilino)ethane is used as a stabilizer to prevent the degradation and discoloration of plastic materials caused by UV radiation. In the coatings industry, it is used as an additive to improve the UV resistance of coatings. In the textile industry, it is used as a UV absorber to protect fabrics from UV radiation-induced fading and degradation.

properties

IUPAC Name

1,2-bis(benzotriazol-1-yl)-N,N'-bis(3-methylphenyl)ethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N8/c1-19-9-7-11-21(17-19)29-27(35-25-15-5-3-13-23(25)31-33-35)28(30-22-12-8-10-20(2)18-22)36-26-16-6-4-14-24(26)32-34-36/h3-18,27-30H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDLQSOPQWQJNGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(C(NC2=CC=CC(=C2)C)N3C4=CC=CC=C4N=N3)N5C6=CC=CC=C6N=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Bis(1H-benzotriazol-1-yl)-1,2-bis(3-methylanilino)ethane

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